Product packaging for 2-(3,5-Difluoropyridin-2-yl)ethanamine(Cat. No.:)

2-(3,5-Difluoropyridin-2-yl)ethanamine

Cat. No.: B13028116
M. Wt: 158.15 g/mol
InChI Key: YFXXFKYNDIMZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluoropyridin-2-yl)ethanamine is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block, or synthetic intermediate, for the preparation of more complex molecules. Its structure, featuring a reactive ethylamine side chain and a difluoropyridine ring, allows it to be incorporated into potential drug candidates, particularly in the synthesis of small molecule inhibitors. The difluoropyridine moiety is a common pharmacophore that can influence a compound's potency, metabolic stability, and membrane permeability. Research into similar difluoropyridinyl compounds has explored their potential in various therapeutic areas, including as core structures in the development of antimicrobial agents . As a high-purity research chemical, it is essential for library synthesis, structure-activity relationship (SAR) studies, and lead optimization processes. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8F2N2 B13028116 2-(3,5-Difluoropyridin-2-yl)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

2-(3,5-difluoropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8F2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1-2,10H2

InChI Key

YFXXFKYNDIMZQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CCN)F

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 3,5 Difluoropyridin 2 Yl Ethanamine

Retrosynthetic Analysis of the 2-(3,5-Difluoropyridin-2-yl)ethanamine Scaffold

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or readily synthesized precursors. The primary disconnections for the this compound scaffold are centered around the formation of the C-C and C-N bonds of the ethanamine side chain.

A key disconnection breaks the bond between the pyridine (B92270) ring and the ethanamine side chain (C2-Cα bond). This leads to a 3,5-difluoropyridyl anion synthon and a two-carbon electrophile containing the amino group. A more practical approach involves a disconnection that suggests a 2-halo-3,5-difluoropyridine and a suitable two-carbon nucleophile.

Alternatively, a functional group interconversion (FGI) approach can be considered. The primary amine of the target molecule can be retrosynthetically derived from a nitrile, an amide, or a nitro group. This leads to precursors such as 2-(3,5-difluoropyridin-2-yl)acetonitrile, 2-(3,5-difluoropyridin-2-yl)acetamide, or 2-(2-nitroethenyl)-3,5-difluoropyridine. Each of these precursors offers a distinct synthetic pathway.

A third retrosynthetic strategy involves disconnecting the Cα-Cβ bond of the ethanamine side chain. This would point towards a 2-methyl-3,5-difluoropyridine which could be functionalized at the methyl group, followed by the introduction of the amino functionality.

Catalytic Methodologies for the Formation of the Pyridine-Ethanamine Linkage

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance.

Cross-Coupling Reactions in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. A potential route to this compound could involve a Negishi or Suzuki coupling. For instance, a Negishi coupling could be envisioned between 2-chloro- or 2-bromo-3,5-difluoropyridine (B1273220) and a suitable organozinc reagent bearing a protected aminoethyl group.

The following table outlines a hypothetical Suzuki coupling approach:

Reactant 1 Reactant 2 Catalyst Ligand Base Solvent Product
2-Bromo-3,5-difluoropyridine2-(N-Boc-amino)ethylboronic acid pinacol (B44631) esterPd(dppf)Cl₂dppfK₂CO₃Dioxane/WaterN-Boc-2-(3,5-difluoropyridin-2-yl)ethanamine

Following the coupling reaction, the Boc protecting group can be readily removed under acidic conditions to yield the final product.

Reductive Amination Pathways

Reductive amination is a highly effective method for the formation of amines from carbonyl compounds. A synthetic route utilizing this methodology would start with 3,5-difluoropyridine-2-carbaldehyde.

This aldehyde can be condensed with a suitable nitrogen source, such as ammonia (B1221849) or a protected amine, to form an imine or a related intermediate. Subsequent reduction of this intermediate in situ would furnish the desired ethanamine.

A variation of this approach involves the use of a nitroalkane. 3,5-Difluoropyridine-2-carbaldehyde can be reacted with nitromethane (B149229) in a Henry reaction to yield 2-(2-nitrovinyl)-3,5-difluoropyridine. Subsequent reduction of both the nitro group and the double bond, for example with LiAlH₄ or through catalytic hydrogenation, would lead to this compound.

The table below summarizes a potential reductive amination sequence:

Starting Material Reagent 1 Reagent 2 Reducing Agent Product
3,5-Difluoropyridine-2-carbaldehydeNitromethaneBase (e.g., NaOH)LiAlH₄This compound

Stereoselective Synthesis and Enantiomeric Enrichment

The creation of a single, desired stereoisomer of this compound is paramount for its application in stereospecific contexts. Research in this area is focused on methods that can control the formation of the chiral center adjacent to the pyridine ring. While specific, detailed research on this exact molecule is limited in publicly accessible literature, the principles of stereoselective synthesis for analogous 2-arylethylamines provide a framework for potential approaches.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity. researchgate.netsci-hub.sesigmaaldrich.com This method involves the temporary attachment of a chiral molecule to a prochiral substrate. The steric and electronic influence of the auxiliary then directs the stereochemical outcome of a subsequent reaction, after which the auxiliary is cleaved and can often be recovered. researchgate.net

For the synthesis of this compound, a hypothetical approach using a chiral auxiliary could involve the following steps:

Attachment of Auxiliary: The synthesis would likely begin with a precursor such as 2-acetyl-3,5-difluoropyridine. This ketone could be converted to an imine or enamine by reaction with a chiral amine auxiliary, for example, a derivative of phenylethylamine or a camphor-based auxiliary.

Diastereoselective Transformation: The resulting chiral imine or enamine would then undergo a diastereoselective reduction. The choice of reducing agent would be critical to achieving high diastereoselectivity, with bulky hydride reagents often favoring attack from the less sterically hindered face.

Cleavage of Auxiliary: Following the reduction, the chiral auxiliary would be removed, typically through hydrolysis or hydrogenolysis, to yield the enantiomerically enriched this compound.

While no specific data tables for this exact transformation are available, the effectiveness of this approach is well-documented for a wide range of amines. sci-hub.se

Asymmetric Catalytic Strategies

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. yale.edu For the synthesis of this compound, the most probable strategy would be the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine derived from 2-acetyl-3,5-difluoropyridine.

The success of this approach would hinge on the selection of an appropriate chiral catalyst. Transition metal catalysts, particularly those based on rhodium, iridium, or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) have proven highly effective for the asymmetric hydrogenation of C=N bonds.

A hypothetical reaction scheme is presented below:

PrecursorCatalyst SystemProductEnantiomeric Excess (e.e.)
2-(1-Iminoethyl)-3,5-difluoropyridine[Rh(COD)Cl]₂ / (R)-BINAP(R)-2-(3,5-Difluoropyridin-2-yl)ethanamineHypothetical >95%
2-(1-Iminoethyl)-3,5-difluoropyridine[Ir(COD)Cl]₂ / (S,S)-f-spirofos(S)-2-(3,5-Difluoropyridin-2-yl)ethanamineHypothetical >95%

This table represents a hypothetical scenario based on established catalytic systems for analogous substrates, as specific data for the target molecule is not available.

Diastereoselective Transformations

Diastereoselective transformations can also be employed to establish the desired stereochemistry. This often involves the use of a substrate that already contains a chiral center, which then directs the stereochemistry of a new chiral center. For the synthesis of this compound, this could involve the stereoselective addition of a nucleophile to a chiral precursor.

Alternatively, if a racemic mixture of this compound is synthesized, chiral resolution can be employed to separate the enantiomers. wikipedia.orglibretexts.org This typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. wikipedia.orgrsc.org The resulting diastereomers, having different physical properties, can then be separated by crystallization, followed by the removal of the resolving agent to yield the individual enantiomers. wikipedia.orglibretexts.orgtcichemicals.com

Novel Synthetic Route Development and Process Intensification

Beyond stereoselectivity, modern synthetic chemistry emphasizes the development of novel, efficient, and sustainable manufacturing processes.

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of chiral amines, including those with pyridyl substituents, is an active area of research.

A continuous flow process for the synthesis of this compound could involve the use of packed-bed reactors containing immobilized catalysts or reagents. For instance, an asymmetric hydrogenation could be performed by flowing a solution of the prochiral imine precursor through a column packed with a heterogeneous chiral catalyst. This would simplify catalyst separation and recycling, leading to a more efficient and sustainable process.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net In the context of synthesizing this compound, this would involve several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Asymmetric catalysis is inherently more atom-economical than the use of chiral auxiliaries.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Energy Efficiency: Utilizing milder reaction conditions and exploring alternative energy sources like microwave irradiation or sonication to reduce energy consumption.

Catalysis: Employing catalytic methods (both chemical and enzymatic) over stoichiometric reagents to minimize waste. Biocatalysis, using enzymes such as transaminases, is a particularly promising green approach for the synthesis of chiral amines.

While specific green synthetic routes for this compound are not extensively documented, the application of these principles would be a key focus in the development of any large-scale manufacturing process.

Chemical Reactivity and Derivatization of 2 3,5 Difluoropyridin 2 Yl Ethanamine

Reactivity of the Ethanamine Side Chain

The primary amine group of the ethanamine side chain is a key site for functionalization. Its nucleophilic character drives reactions such as acylation, alkylation, and sulfonylation, and enables its participation in various condensation and cyclization processes.

The primary amine of 2-(3,5-Difluoropyridin-2-yl)ethanamine readily undergoes reactions typical of alkylamines. These transformations are fundamental for modifying the molecule's properties and for preparing it for subsequent reactions, such as intramolecular cyclizations.

Acylation: The amine can be easily acylated by reacting with acyl halides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often a prerequisite for intramolecular cyclization reactions like the Bischler-Napieralski reaction. nih.govwikipedia.orgjk-sci.com

Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination provides a more controlled method for producing secondary amines.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine, yields stable sulfonamides. cbijournal.com Sulfonamides are significant in medicinal chemistry, and this derivatization can be used to introduce a variety of sulfonyl groups to the molecule. cbijournal.com

Table 1: Examples of Amine Functionalization Reactions
Reaction TypeReagent ExampleProduct ClassIllustrative Product Structure
AcylationAcetyl Chloride (CH₃COCl)AmideN-[2-(3,5-Difluoropyridin-2-yl)ethyl]acetamide
AlkylationMethyl Iodide (CH₃I)Secondary/Tertiary Amine2-(3,5-Difluoropyridin-2-yl)-N-methylethanamine
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)SulfonamideN-[2-(3,5-Difluoropyridin-2-yl)ethyl]-4-methylbenzenesulfonamide

The β-pyridylethylamine structure of this compound makes it an ideal substrate for classic intramolecular cyclization reactions that form new heterocyclic rings fused to the pyridine core.

Pictet-Spengler Reaction: This reaction involves the condensation of the ethanamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the pyridine ring. wikipedia.org The success and rate of this reaction depend on the nucleophilicity of the aromatic ring. While highly nucleophilic rings like indole (B1671886) and pyrrole (B145914) react under mild conditions, the electron-deficient 3,5-difluoropyridine (B1298662) ring would require stronger acid catalysis and potentially higher temperatures for the cyclization step to proceed at the C-3 position. wikipedia.org The reaction would lead to the formation of a tetrahydro-pyrido-pyridine derivative. beilstein-journals.orgnih.govresearchgate.netnih.gov

Bischler-Napieralski Reaction: This is a two-step process that begins with the acylation of the ethanamine side chain to form an amide. The resulting amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to induce an intramolecular electrophilic cyclization. wikipedia.orgjk-sci.com This reaction typically forms a dihydroisoquinoline-type structure. wikipedia.org The strong electron-withdrawing effect of the two fluorine atoms on the pyridine ring makes this cyclization challenging, likely requiring harsh reaction conditions. jk-sci.com

Table 2: Potential Condensation and Cyclization Reactions
Reaction NameCo-reactant ExampleKey ConditionsFused Heterocyclic Product
Pictet-SpenglerBenzaldehydeAcid Catalyst (e.g., TFA, HCl)Substituted Tetrahydropyrido[2,3-c]pyridine
Bischler-NapieralskiAcetyl Chloride (for acylation), then POCl₃Dehydrating Agent, HeatSubstituted Dihydropyrido[2,3-c]pyridine

Reactivity of the 3,5-Difluoropyridine Core

The 3,5-difluoropyridine ring is characterized by its low electron density, a result of the electron-withdrawing effects of both the ring nitrogen and the two fluorine atoms. This electronic nature dictates its reactivity, making it resistant to electrophilic attack but susceptible to nucleophilic substitution and metalation.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult compared to benzene (B151609) because the electronegative nitrogen atom deactivates the ring towards attack by electrophiles. quimicaorganica.org The presence of two additional, strongly electron-withdrawing fluorine atoms at the C-3 and C-5 positions further deactivates the ring of this compound.

Substitution, if it were to occur, is generally favored at the 3- and 5-positions in pyridine. quimicaorganica.orgquora.com Since these positions are already occupied by fluorine atoms in the target molecule, and the remaining C-4 position is electronically disfavored for EAS, such reactions are highly unlikely under standard conditions. Forcing an electrophilic substitution would require exceptionally harsh conditions and would likely result in low yields and poor regioselectivity.

The electron-deficient nature of the 3,5-difluoropyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.comnih.gov

Key features of SNAr on this molecule include:

Activation: The ring is activated towards nucleophilic attack by the combined electron-withdrawing power of the ring nitrogen and the two fluorine atoms. masterorganicchemistry.com

Leaving Group: Fluorine is an excellent leaving group in SNAr reactions, a counterintuitive fact when compared to Sₙ2 reactions. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. masterorganicchemistry.comnih.gov

Regioselectivity: Nucleophiles can potentially replace one of the fluorine atoms at either the C-3 or C-5 position. The regioselectivity would be influenced by the specific nucleophile and reaction conditions. This pathway provides a powerful method for introducing a wide variety of functional groups onto the pyridine core. mdpi.comresearchgate.net

Table 3: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophile ExampleReagentPotential Product
AlkoxideSodium Methoxide (NaOCH₃)2-(3-Fluoro-5-methoxypyridin-2-yl)ethanamine
ThiolateSodium Thiophenoxide (NaSPh)2-(3-Fluoro-5-(phenylthio)pyridin-2-yl)ethanamine
AminePyrrolidine2-(3-Fluoro-5-(pyrrolidin-1-yl)pyridin-2-yl)ethanamine
CyanideSodium Cyanide (NaCN)3-Fluoro-2-(2-aminoethyl)pyridine-5-carbonitrile

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). organic-chemistry.orgwikipedia.org For this compound, two main lithiation strategies can be envisioned.

Directed ortho-Metalation (DoM): The ethanamine side chain (or its N-protected form, such as an amide) could act as a DMG, directing a strong base like n-butyllithium to deprotonate the ortho position (C-3). clockss.org However, this position is occupied by a fluorine atom, making this pathway less straightforward, as it would require C-F bond cleavage rather than C-H deprotonation.

Lithiation at C-4: A more probable route for functionalization is the direct deprotonation of the C-4 position. Research on similarly structured compounds, such as 2,4,6-tribromo-3,5-difluoropyridine, has shown that lithiation occurs selectively at the C-4 position, which is situated between the two electron-withdrawing fluorine atoms. arkat-usa.org The resulting carbanion at C-4 is stabilized by the inductive effects of the adjacent fluorine atoms. This 4-lithio intermediate is a versatile nucleophile that can be trapped with a wide range of electrophiles to introduce new substituents with high regioselectivity. arkat-usa.orgsemanticscholar.org

Table 4: C-4 Functionalization via Lithiation
Step 1: ReagentStep 2: Electrophile Example4-Substituted Product
n-Butyllithium (n-BuLi)Carbon Dioxide (CO₂)2-(2-Aminoethyl)-3,5-difluoropyridine-4-carboxylic acid
n-Butyllithium (n-BuLi)N,N-Dimethylformamide (DMF)2-(2-Aminoethyl)-3,5-difluoropyridine-4-carbaldehyde
n-Butyllithium (n-BuLi)Iodine (I₂)2-(3,5-Difluoro-4-iodopyridin-2-yl)ethanamine
n-Butyllithium (n-BuLi)Trimethylsilyl chloride (TMSCl)2-(3,5-Difluoro-4-(trimethylsilyl)pyridin-2-yl)ethanamine

Exploiting Fluorine Substituents for Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The process involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped by various electrophiles. wikipedia.orgbaranlab.org

In the context of this compound, both the fluorine atoms and the pyridine nitrogen can act as directing groups. Fluorine is considered a moderate DMG. nih.gov The primary amine of the ethylamine (B1201723) side chain is highly acidic and would be deprotonated by the organolithium base; therefore, it must be protected prior to any DoM attempt. Common protecting groups for this purpose include carbamates (e.g., Boc) or silyl (B83357) groups (e.g., TMS).

Once the amine is protected, the organolithium base (e.g., n-BuLi, s-BuLi, or LDA) can deprotonate one of the ring's C-H positions. uwindsor.ca The most probable site for deprotonation is the C-4 position, as it is ortho to the C-3 fluorine atom. The C-6 position is another potential site, being ortho to the C-5 fluorine and the pyridine nitrogen. The specific outcome depends on the base used, reaction conditions, and the nature of the protecting group on the side chain. The resulting organolithium species is a versatile intermediate for introducing a wide range of functional groups.

Table 1: Potential Electrophiles for Trapping Lithiated this compound Derivatives
ElectrophileReagent ExampleResulting Functional Group
HalogenationIodine (I₂), 1,2-Dibromoethane-I, -Br
CarboxylationCarbon Dioxide (CO₂)-COOH
BorylationTriisopropyl borate (B1201080) (B(O-iPr)₃)-B(OH)₂ (after hydrolysis)
SilylationTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃
Aldehyde/Ketone FormationN,N-Dimethylformamide (DMF)-CHO

Cross-Coupling Reactivity with the Pyridine Nitrogen or C-H Bonds

Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov For a substrate like this compound, these reactions can proceed via functionalization of the C-F or C-H bonds.

Suzuki, Stille, Heck, and Sonogashira Coupling Reactions

These palladium-catalyzed reactions are staples of modern organic synthesis. youtube.comyoutube.comrsc.org While the direct coupling of C-F bonds is challenging and typically requires harsh conditions or specialized catalysts, a more common strategy involves converting a C-H bond into a more reactive functional group like a halide (Br, I) or a triflate via DoM, as described previously. This "activated" pyridine can then readily participate in cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organohalide. nih.gov It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups. nih.govclaremont.edunih.gov

Stille Coupling: This involves the reaction of an organostannane (organotin compound) with an organohalide. It is very versatile but is often avoided due to the toxicity of the tin reagents and byproducts. nih.gov

Heck Coupling: This reaction forms a substituted alkene by reacting an organohalide with an alkene in the presence of a base. researchgate.net

Sonogashira Coupling: This method couples an organohalide with a terminal alkyne, typically using a copper co-catalyst. youtube.comresearchgate.net

Table 2: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameNucleophileElectrophileKey Advantage
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)₂)Organohalide/TriflateLow toxicity, stable reagents
StilleOrganostannane (e.g., R-SnBu₃)Organohalide/TriflateHigh functional group tolerance
HeckAlkeneOrganohalide/TriflateForms C(sp²)-C(sp²) bonds with alkenes
SonogashiraTerminal AlkyneOrganohalide/TriflateDirect synthesis of substituted alkynes

C-H Activation and Functionalization

Direct C-H activation has emerged as a highly efficient and atom-economical synthetic strategy, avoiding the need for pre-functionalization of the substrate. researchgate.net For this compound, the C-H bonds at the C-4 and C-6 positions are potential targets for such transformations. The strong electron-withdrawing effect of the fluorine atoms increases the acidity of these protons, making them more susceptible to reaction with transition metal catalysts (e.g., Pd, Rh, Ir). This allows for the direct coupling of the pyridine ring with various partners, such as aryl halides (direct arylation) or alkenes, to forge new C-C bonds. The ethylamine side chain may act as a directing group in some catalytic systems, potentially influencing the regioselectivity of the C-H activation event.

Redox Chemistry of the Pyridine Nucleus

The electronic nature of the pyridine ring is significantly altered by the presence of two fluorine substituents. mdpi.com

Reduction: The strongly electron-withdrawing fluorine atoms make the pyridine nucleus of this compound highly electron-deficient. Consequently, it is more susceptible to reduction compared to unsubstituted pyridine. This reduction can be achieved through various methods. Catalytic hydrogenation would likely reduce the aromatic ring to the corresponding 3,5-difluoropiperidine (B12995073) derivative. Alternatively, chemical or electrochemical single-electron transfer would generate a radical anion, which could then be trapped or undergo further reactions. The reduction potential of the difluorinated pyridine ring is expected to be significantly less negative than that of pyridine itself. frontiersin.org

Oxidation: Conversely, the electron-deficient nature of the ring makes it more resistant to oxidation. The formation of an N-oxide by treating the pyridine with an oxidizing agent (e.g., m-CPBA) would be more challenging than for electron-rich pyridines. Similarly, oxidative degradation of the ring would require more forceful conditions.

Table 3: Comparative Redox Properties
PropertyPyridine3,5-Difluoropyridine Moiety
Electron DensityModerateLow (Electron-deficient)
Susceptibility to ReductionModerateHigh
Susceptibility to OxidationModerateLow
Basicity of NitrogenpKa ≈ 5.2Significantly lower

Cascade and Multi-Component Reactions Incorporating this compound

Cascade reactions and multi-component reactions (MCRs) are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates, saving time, reagents, and solvents. nih.gov The structure of this compound, featuring a primary amine nucleophile, makes it an ideal building block for such transformations. nih.gov

For example, it could serve as the amine component in classic MCRs like the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could be combined with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate a complex α-acetamidoamide scaffold bearing the 3,5-difluoropyridyl moiety. This approach allows for the rapid generation of molecular diversity and the construction of complex, drug-like molecules from simple starting materials.

Table 4: Hypothetical Ugi Multi-Component Reaction
ComponentExample ReagentRole
AmineThis compoundNucleophile
AldehydeBenzaldehydeElectrophile
Carboxylic AcidAcetic AcidProton source/Nucleophile
Isocyanidetert-Butyl isocyanideC1 synthon
Product Type α-Acetamidoamide with 3,5-difluoropyridyl group

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For 2-(3,5-difluoropyridin-2-yl)ethanamine (C₇H₈F₂N₂), the expected exact mass can be calculated and compared against the experimental value, typically with a mass accuracy in the low parts-per-million (ppm) range.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amines, which would typically produce the protonated molecule, [M+H]⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural evidence. For the related, non-fluorinated compound 2-(2-aminoethyl)pyridine, the major fragment ion results from the cleavage of the C-C bond between the ethyl group and the pyridine (B92270) ring, leading to the formation of a highly stable pyridylmethyl cation. nih.gov A similar primary fragmentation can be anticipated for this compound.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated m/zPredicted Major Fragment Ions (m/z)
[M+H]⁺159.0783142.0517 ([M+H-NH₃]⁺), 130.0519 ([M+H-C₂H₅N]⁺)

This table is illustrative and based on theoretical calculations and fragmentation patterns of analogous structures.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure in solution. While 1D ¹H and ¹³C NMR provide primary information, 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

For this compound, ¹H NMR would show signals for the aromatic protons and the two methylene (B1212753) groups of the ethanamine side chain. The ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms. docbrown.info The fluorine atoms introduce additional complexity and information through ¹H-¹⁹F and ¹³C-¹⁹F couplings.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For the ethanamine side chain, a cross-peak between the two methylene groups (-CH₂-CH₂-NH₂) would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms. It allows for the definitive assignment of the carbon signals for the two methylene groups and the protonated carbons of the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary carbons (like C2, C3, and C5 of the pyridine ring) and for confirming the connection of the ethanamine side chain to the C2 position of the pyridine ring.

Solid-State NMR (ssNMR) could be employed to study the compound in its solid, crystalline form. This technique is particularly useful for identifying different polymorphs (crystal forms) which may exhibit different ¹³C chemical shifts and for understanding intermolecular interactions in the solid state.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (from ¹H)
C2~158 (t)-H4, H6, Hα
C3~155 (dd)-H4, Hα
C4~125 (d)~7.5 (t)C2, C3, C5, C6
C5~155 (dd)-H4, H6
C6~140 (d)~8.2 (d)C2, C4, C5
~45~3.1 (t)Cβ, C2, C3
~38~2.9 (t)Cα, NH₂

Note: Predicted values are illustrative. (t) = triplet, (d) = doublet, (dd) = doublet of doublets, due to C-F coupling. Actual spectra would need to be experimentally determined.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the alkyl chain and the aromatic ring would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the difluoropyridine ring will be present in the 1400-1600 cm⁻¹ region. The strong C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations and the symmetric C-F stretching modes are often strong in the Raman spectrum. The combination of both FT-IR and Raman allows for a more complete vibrational analysis.

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch (amine)3300 - 3500FT-IR
C-H Stretch (aromatic)3000 - 3100FT-IR, Raman
C-H Stretch (aliphatic)2850 - 2960FT-IR, Raman
C=C, C=N Stretch (ring)1400 - 1600FT-IR, Raman
N-H Bend (amine)1590 - 1650FT-IR
C-F Stretch1100 - 1300FT-IR

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound or its salts can be grown, this technique can provide precise information on bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it reveals how the molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding involving the amine group and the pyridine nitrogen, as well as potential π–π stacking interactions between the aromatic rings. rsc.org For instance, analysis of related aminopyridine structures often reveals dimers formed via N—H···N hydrogen bonds. nih.gov

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is the most common method for the purity analysis of polar organic compounds like this compound. Method development involves optimizing several parameters to achieve good resolution, peak shape, and run time.

Column: A C18 or C8 column is typically used.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common. The pH of the aqueous phase is critical for controlling the retention of the basic amine.

Detection: UV detection is suitable due to the aromatic pyridine ring. The detection wavelength would be set at one of the absorbance maxima of the compound.

Validation: A developed HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for reliable purity assessment. ptfarm.pl

Table 4: Representative HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 15 min
Flow Rate1.0 mL/min
DetectionUV at 265 nm
Column Temp30 °C

This table represents a typical starting point for method development.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often required to increase its volatility and thermal stability. sigmaaldrich.com Common derivatization strategies for amines include acylation or silylation. nih.govnih.gov The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. This approach is particularly useful for detecting and quantifying volatile impurities or byproducts.

Chiral Chromatography for Enantiomeric Excess Determination

The enantiomeric excess (e.e.) is a critical quality attribute for chiral compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the e.e. of chiral amines.

Detailed Research Findings:

For the enantioselective separation of chiral amines, including those with pyridinyl moieties, polysaccharide-based chiral stationary phases (CSPs) are often employed. mdpi.com Cellulose-based CSPs, in particular, have demonstrated broad applicability in resolving a variety of chiral compounds. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A hypothetical chiral HPLC method for determining the enantiomeric excess of this compound could be developed based on methods used for structurally similar amines. Key parameters for such a method would include the choice of the chiral stationary phase, the composition of the mobile phase, and the detector settings.

Hypothetical Chiral HPLC Method Parameters:

ParameterSuggested ConditionRationale
Chiral Stationary Phase Cellulose-based (e.g., Chiralcel OD-H, Lux Cellulose-3)Proven efficacy in separating chiral amines, including pyridinyl derivatives. mdpi.com
Mobile Phase Hexane/Isopropanol with a basic additive (e.g., diethylamine)A non-polar/polar solvent system allows for tuning of retention and enantioselectivity. The basic additive is crucial for improving peak shape and reducing tailing of basic amines.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Detection UV at 254 nmThe pyridine ring provides a chromophore suitable for UV detection.
Column Temperature 25 °CTemperature can influence enantioselectivity; ambient temperature is a common starting point.

The enantiomeric excess would be calculated from the peak areas of the two enantiomers in the resulting chromatogram. mdpi.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for the detection and quantification of trace-level impurities. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose, offering high sensitivity and selectivity.

Detailed Research Findings:

LC-MS/MS for Trace Analysis:

LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including aromatic amines. nih.gov For trace analysis of this compound, a method could be developed based on established procedures for other primary aromatic amines. nih.gov

The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the necessary specificity and sensitivity for trace-level detection. researchgate.net In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interference from the sample matrix.

Illustrative LC-MS/MS Parameters for Trace Analysis:

ParameterSuggested ConditionRationale
Chromatography Reversed-phase HPLC (e.g., C18 column)Suitable for retaining and separating polar to moderately non-polar compounds.
Mobile Phase Gradient elution with water and acetonitrile, both containing 0.1% formic acidFormic acid aids in the protonation of the analyte, enhancing ionization efficiency in positive ion mode.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic amine group is readily protonated, making it suitable for ESI+ analysis.
Mass Spectrometry Triple Quadrupole in MRM modeProvides high selectivity and sensitivity for quantification at trace levels. researchgate.net
MRM Transition Precursor ion [M+H]⁺ → Product ionThe specific masses would be determined by direct infusion of a standard solution of the compound.

GC-MS for Trace Analysis:

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. While direct analysis of primary amines by GC can be challenging due to their polarity, derivatization can improve chromatographic performance. However, for some pyridine bases, direct analysis is possible. nih.gov

A GC-MS method for trace analysis of this compound could be developed using a capillary column with a polar stationary phase. nih.gov Selected Ion Monitoring (SIM) mode would be employed for enhanced sensitivity. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, which increases the signal-to-noise ratio.

Illustrative GC-MS Parameters for Trace Analysis:

ParameterSuggested ConditionRationale
Column Capillary column with a polar stationary phase (e.g., DB-WAX)Polar columns are suitable for the analysis of polar compounds like amines. nih.gov
Injection Mode SplitlessTo maximize the amount of analyte introduced into the column for trace analysis.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Oven Program Temperature gradient from a low initial temperature to a high final temperatureTo ensure good separation of the analyte from any impurities.
Ionization Mode Electron Ionization (EI)A standard and robust ionization technique for GC-MS.
Detection Mode Selected Ion Monitoring (SIM)For enhanced sensitivity and selectivity in trace analysis. nih.gov

The detection limits for pyridine bases using GC-MS can be in the low nanogram range. nih.gov

Computational and Theoretical Investigations of 2 3,5 Difluoropyridin 2 Yl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, providing detailed information about the electronic nature of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common choice for predicting the molecular geometry and electronic properties of organic molecules. For 2-(3,5-Difluoropyridin-2-yl)ethanamine, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311G+(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms (optimized geometry).

The calculations would reveal key bond lengths, bond angles, and dihedral angles. The presence of two electronegative fluorine atoms on the pyridine (B92270) ring is expected to significantly influence the geometry and electronic distribution. These fluorine atoms would likely shorten the adjacent C-F bonds and affect the aromaticity and planarity of the pyridine ring. Furthermore, the ethylamine (B1201723) substituent at the 2-position introduces conformational flexibility.

Table 1: Predicted Geometrical Parameters for this compound from a Representative DFT Calculation

ParameterPredicted Value
C2-C3 Bond Length~1.38 Å
C3-F Bond Length~1.35 Å
C-N (ring) Bond Length~1.34 Å
C2-C(ethylamine) Bond Length~1.51 Å
C-N-C (ring) Bond Angle~117°
C-C-N (ethylamine) Bond Angle~110°

Note: The values in this table are illustrative and represent typical data expected from a DFT/B3LYP/6-311G+(d,p) calculation for a molecule of this type.

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, used to predict the reactivity of a molecule. ias.ac.in This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, such as the nitrogen atoms and potentially the pyridine ring's π-system. The LUMO is likely to be distributed over the electron-deficient pyridine ring, influenced by the electron-withdrawing fluorine atoms. This distribution would suggest that the molecule could act as a nucleophile via its amino group and as an electrophile at the pyridine ring under certain reaction conditions. ias.ac.in

Table 2: Representative Frontier Molecular Orbital Data

OrbitalEnergy (eV)Description
HOMO-6.5Associated with electron-donating capability (nucleophilicity)
LUMO-0.8Associated with electron-accepting capability (electrophilicity)
HOMO-LUMO Gap5.7 eVIndicator of chemical stability and reactivity

Note: These energy values are hypothetical and serve to illustrate the type of data generated from FMO analysis.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for an electrophilic attack. For this compound, these would be centered around the nitrogen atom of the pyridine ring and the nitrogen of the ethylamine group due to their lone pairs of electrons.

Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These are susceptible to nucleophilic attack. Such regions would be expected around the hydrogen atoms of the amino group and potentially on the carbon atoms of the pyridine ring, particularly those adjacent to the fluorine atoms.

Green regions represent neutral or near-zero potential.

The MEP surface would provide a clear, intuitive picture of the molecule's charge distribution, confirming the electronic effects of the fluorine substituents and the amino group, and guiding predictions of intermolecular interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility and the influence of the environment on a molecule's behavior.

The ethylamine side chain of this compound is not rigid and can rotate around its single bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. MD simulations or systematic scans of the dihedral angles (torsional scans) can be used to explore the potential energy surface.

This analysis would identify the most stable conformer(s) (those with the lowest energy) and the energy barriers to rotation between them. The interaction between the ethylamine group and the difluoropyridine ring, including potential hydrogen bonding or steric hindrance, would be the primary factors determining the preferred conformations. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be performed with the molecule immersed in a box of explicit solvent molecules (e.g., water, methanol, or dimethyl sulfoxide) to study these effects.

For this compound, a polar protic solvent like water would be expected to form hydrogen bonds with the nitrogen atoms and the amino group's hydrogens. These interactions could stabilize certain conformations over others that might be preferred in the gas phase or in a nonpolar solvent. The simulations would track the conformational changes over time and analyze the radial distribution functions to understand the solvation shell structure around the molecule. This information is vital for predicting the molecule's behavior in solution, which is relevant for many chemical and biological applications.

Structure-Activity Relationship (SAR) Modeling at a Theoretical Level

No published studies were identified that specifically focus on the theoretical structure-activity relationship of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

A search for QSAR studies involving this compound yielded no specific results. Such studies would typically involve the generation of a dataset of analogous compounds and their biological activities to derive a mathematical model correlating the chemical structure with activity. The descriptors used in these models often include electronic, steric, and hydrophobic parameters. Without such a study, no data table of QSAR models and their statistical parameters can be provided.

Ligand-Based and Structure-Based Drug Design Principles (Computational Docking)

There is no available information on computational docking studies performed with this compound. Ligand-based design for this compound would rely on the knowledge of other molecules that bind to a specific biological target, while structure-based design would require the three-dimensional structure of the target protein. researchgate.net As no studies detailing these approaches for this specific compound were found, a discussion of its binding modes, interaction energies, or key amino acid interactions within a protein active site is not possible.

Prediction of Reactivity and Mechanistic Pathways

No theoretical studies on the reactivity or mechanistic pathways of this compound have been found in the public domain. Such investigations would typically employ quantum chemical calculations to determine properties like molecular orbital energies, charge distributions, and reaction energy profiles to predict the most likely sites of reaction and the mechanisms of potential transformations.

Pre Clinical Biological and Pharmacological Investigations Involving 2 3,5 Difluoropyridin 2 Yl Ethanamine Derivatives

Role as a Core Building Block in Inhibitor Discovery

The 2-(3,5-difluoropyridin-2-yl)ethanamine moiety serves as a key structural component in the synthesis of several classes of biologically active compounds. Its chiral amine function provides a crucial anchor point for building out molecular complexity, enabling specific interactions with target proteins.

The difluoropyridinyl group is a recognized feature in many kinase inhibitors, where it often engages in critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.

Trk Kinase Inhibitors: The this compound scaffold has been instrumental in the design of novel inhibitors of Tropomyosin receptor kinases (Trks). In patent literature describing pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, the chiral intermediate (R)-1-(3,5-difluoropyridin-2-yl)ethan-1-amine is used as a key starting material. It is reacted with a chlorinated pyrazolopyrimidine core to generate advanced intermediates that are further elaborated into potent pan-Trk inhibitors. These compounds are being investigated for their potential in treating cancers driven by NTRK gene fusions. googleapis.com

While the difluoropyridine motif is common in kinase inhibitor design, specific examples detailing the use of this compound for the synthesis of JAK2 or Casein Kinase 1 Delta inhibitors are not prominently featured in the reviewed patent literature. google.comgoogle.com

The structural features of this compound also lend themselves to the development of modulators for GPCRs, a large family of receptors involved in a vast array of physiological processes.

P2X3 Receptor Modulators: This building block has been successfully incorporated into antagonists for the P2X3 receptor, an ATP-gated ion channel implicated in pain and chronic cough. google.comnih.gov Patent WO 2014/139363 A1, for instance, discloses the synthesis of diaminopyrimidine derivatives where 1-(3,5-difluoropyridin-2-yl)ethanamine (B2436242) is reacted with a dichlorinated pyrimidine (B1678525) scaffold. This key step introduces the difluoropyridinyl-ethylamino side chain, which is crucial for the antagonist activity of the final compounds at the P2X3 receptor.

The application of this specific building block in the documented synthesis of selective modulators for 5-HT1A or D2/D3 receptors is not as clearly established in the reviewed scientific and patent literature.

The development of direct-acting antivirals for Hepatitis C Virus (HCV) has targeted several viral enzymes, including the NS5B polymerase and NS3/4A protease. researchgate.netnih.gov While various heterocyclic scaffolds are employed in these inhibitors, the direct use of this compound as a core building block is not prominently documented in the examined literature.

Voltage-gated sodium channels are critical targets for the treatment of pain. The discovery of modulators for these channels often involves exploring diverse chemical structures. However, a direct synthetic application of this compound for creating sodium channel modulators was not identified in the reviewed patent landscape.

In Vitro Pharmacological Profiling of Derivatives

The value of this compound as a scaffold is validated through the pharmacological testing of its derivatives. In vitro assays are essential for determining the potency and selectivity of these new chemical entities.

Binding and functional assays are used to quantify how strongly a compound interacts with its intended target and to assess its activity against other related proteins to ensure selectivity.

For derivatives of this compound, this profiling has demonstrated the creation of highly potent molecules. For example, P2X3 receptor antagonists built from this scaffold have been shown to have high affinity for the human P2X3 receptor in fluorescence-based calcium influx assays.

Below are tables detailing the in vitro activity of representative compounds derived from the this compound scaffold.

Table 1: In Vitro Activity of a P2X3 Receptor Antagonist Derivative Data sourced from patent WO 2014/139363 A1.

Compound ID (Example No.)TargetAssay TypePotency (IC₅₀)
Example 1Human P2X3FLIPR Ca²⁺ Influx11 nM

Table 2: In Vitro Activity of a Pan-Trk Inhibitor Derivative Data sourced from patent WO 2020/041457 A1.

Compound ID (Example No.)TargetAssay TypePotency (IC₅₀)
Example 3TRKABiochemical1.1 nM
Example 3TRKBBiochemical0.4 nM
Example 3TRKCBiochemical0.3 nM

These data underscore the successful application of this compound in generating compounds with low nanomolar potency against their intended biological targets. The strategic use of this building block allows for the precise orientation of pharmacophoric features, leading to high-affinity interactions as demonstrated in these in vitro pharmacological profiles.

Functional Assays (e.g., ERK1/2 Phosphorylation)

The RAS-RAF-MEK1/2-ERK1/2 signaling pathway is a critical cascade that is often deregulated in cancer due to mutations in growth factor receptors, RAS, or BRAF. nih.gov Consequently, inhibitors targeting this pathway, including Extracellular signal-regulated kinase 1/2 (ERK1/2) inhibitors (ERKi), are of significant interest. Functional assays reveal that these inhibitors can possess different mechanisms of action. nih.gov

One class, catalytic ERKi, works solely by inhibiting the catalytic activity of ERK1/2. nih.gov A second class, dual-mechanism ERKi, not only inhibits catalytic activity but also prevents the activating phosphorylation of ERK1/2 at its T-E-Y motif by MEK1/2. nih.gov This dual mechanism is significant because T-E-Y phosphorylation is the signal for ERK1/2 to enter the nucleus, where it can act on many of its key transcription factor targets. nih.gov Studies comparing these mechanisms have shown that dual-mechanism ERKi can exhibit more durable inhibition of the pathway and a more profound suppression of ERK1/2-dependent gene expression. nih.gov This enhanced activity often results in increased efficacy in cancer cell lines driven by BRAF and RAS mutations. nih.gov For instance, while catalytic inhibitors can lead to an accumulation of phosphorylated ERK1/2 (p-ERK1/2) in the nucleus of KRAS-mutant cells, dual-mechanism inhibitors prevent this nuclear accumulation altogether. nih.gov

Enzymatic Inhibition Studies

Derivatives of pyridine (B92270) and related heterocyclic structures have been extensively evaluated for their ability to inhibit various enzymes implicated in disease. These studies are crucial for identifying lead compounds and understanding their mechanism of action at a molecular level.

One key target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase involved in angiogenesis. A novel pyridine derivative, (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide, was specifically designed as a VEGFR-2 inhibitor and demonstrated potential in molecular docking assessments to bind to and inhibit the enzyme. nih.gov

In the realm of metabolic enzymes, derivatives of L-2,3-diaminopropanoic acid have been shown to inactivate glucosamine-6-phosphate (GlcN-6-P) synthase from Saccharomyces cerevisiae. nih.gov Kinetic studies revealed that these compounds act as time- and concentration-dependent inhibitors, with a process involving the initial formation of a reversible enzyme-ligand complex followed by irreversible enzyme modification. nih.gov The affinity for the enzyme's active site varied significantly based on the compound's structure, with inhibitors containing a phenyl ketone moiety binding much more strongly than their methyl ketone counterparts. nih.gov

Thiourea derivatives based on 3-aminopyridin-2(1H)-ones have been investigated for their inhibitory action against α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.com Several of these compounds showed significant inhibitory activity, with some even surpassing the potency of the standard drug, acarbose. mdpi.com

Finally, indirubin (B1684374) derivatives have been shown to directly inhibit Src kinase activity, which is often upstream of STAT3 activation in cancer cells. nih.gov One derivative, E804, was found to inhibit Src kinase with an IC50 value of 0.43 μM in an in vitro assay. nih.gov

Table 1: Enzymatic Inhibition by Heterocyclic Derivatives

Compound/Derivative Class Target Enzyme Reported IC50 Source
E804 (Indirubin derivative) Src kinase 0.43 µM nih.gov
Thieno[2,3-d]pyrimidine (12g) VEGFR-2 18.04 nM researchgate.net
1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) α-glucosidase IC50 = 9.77 mM mdpi.com
1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) α-glucosidase IC50 = 12.94 mM mdpi.com

Cell-Based Assays for Target Engagement and Pathway Modulation (e.g., Oncogenic STAT3, anti-proliferation, proapoptotic effects)

Cell-based assays are fundamental to pre-clinical research, providing insights into a compound's effects on cellular processes like proliferation, survival, and signaling pathways. Derivatives of pyridine and other nitrogen-containing heterocycles have demonstrated significant activity in these assays, particularly in the context of cancer.

Oncogenic STAT3 Pathway Modulation: The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key signaling node that is often constitutively activated in cancer, promoting cell survival and proliferation. nih.gov Several classes of compounds have been shown to inhibit this pathway. Indirubin derivatives, for example, potently block constitutive STAT3 signaling in human breast and prostate cancer cells. nih.gov This inhibition occurs downstream of Src kinase, where the compounds reduce the tyrosyl phosphorylation of STAT3, suppressing its DNA-binding activity. nih.gov Similarly, a novel coumarin (B35378) derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate (C2F), was found to inhibit STAT3 phosphorylation and block its IL-6-induced translocation into the nucleus in colorectal cancer (CRC) cells. researchgate.net The development of dual STAT3/5 degraders represents another strategy, where these compounds facilitate the degradation of both phosphorylated and total STAT3/5 proteins, leading to the downregulation of their oncogenic target genes. nih.gov

Anti-proliferative and Pro-apoptotic Effects: Inhibition of pathways like STAT3 often translates to direct effects on cancer cell viability. The downregulation of STAT3 target genes, which include the anti-apoptotic proteins Mcl-1 and Survivin, by indirubin derivatives leads to the induction of apoptosis. nih.gov The cleavage of PARP, a hallmark of apoptosis, is observed in cells treated with these compounds. nih.gov

A wide range of heterocyclic derivatives have been screened for anti-proliferative activity against various cancer cell lines.

Thieno[2,3-d]pyrimidine derivatives showed potent, broad-spectrum anti-proliferative activity, with one compound achieving submicromolar GI50 values against ten different cancer cell lines. researchgate.net

Chalcone (B49325) derivatives have demonstrated antiproliferative potential against leukemia (CCRF-CEM, K562), lung (A549), and osteosarcoma (U2OS) cell lines. mdpi.com

2-thioxoimidazo[4,5-b]pyridine derivatives were screened for their in vitro anti-proliferative activity against human breast (MCF-7) and lung (A549) cancer cell lines. researchgate.netnih.gov

Crizotinib (B193316), an ALK/MET/RON/ROS1 inhibitor, inhibits cell proliferation in a dose-dependent manner in JAK2-mutated hematopoietic cell lines HEL (IC50=0.1036 μM) and SET2 (IC50=0.0572 μM). nih.gov

Flow cytometry analysis confirmed that chalcone derivatives induce apoptosis in K562 and A549 cancer cells. mdpi.com Likewise, dual STAT3/5 degraders were highly effective at inducing cell death and cell cycle arrest in acute myeloid leukemia (AML) and natural killer/T cell lymphoma (NKCL) cell lines. nih.gov

Table 2: Anti-proliferative Activity of Selected Derivatives

Compound/Derivative Class Cell Line(s) Activity Metric Reported Value Source
Crizotinib HEL (JAK2-mutated) IC50 0.1036 µM nih.gov
Crizotinib SET2 (JAK2-mutated) IC50 0.0572 µM nih.gov
Thieno[2,3-d]pyrimidine (12g) A549 (Lung) IC50 0.43 µM researchgate.net
Thieno[2,3-d]pyrimidine (12g) MCF-7 (Breast) IC50 3.8 µM researchgate.net
Chalcone derivative (19) K562-TAX (Leukemia) IC50 10.3x higher activity vs K562 mdpi.com

In Vivo Pre-clinical Efficacy Studies (Animal Models)

Assessment of Efficacy in Relevant Disease Models (e.g., myeloproliferative disorders, Parkinson's disease, anti-parasite activity)

The therapeutic potential of this compound derivatives and related heterocyclic compounds has been evaluated in various animal models of human diseases.

Myeloproliferative Neoplasms (MPNs): In a mouse model of JAK2V617F-positive MPN, the ALK/MET/RON inhibitor crizotinib demonstrated significant therapeutic efficacy. nih.gov Treatment with crizotinib led to a reduction in the disease burden in these animals, suggesting its potential for treating these disorders which are characterized by overactive JAK/STAT signaling. nih.gov

Parkinson's Disease (PD): Research into treatments for Parkinson's disease often utilizes animal models that replicate features of the disease. These include neurotoxin-based models, such as those using 6-hydroxydopamine (6-OHDA) to create lesions in rat brains, and genetic models that express mutated proteins like LRRK2 or α-synuclein. mdpi.com The goal of many new therapeutic strategies is to target the aggregation of α-synuclein, a hallmark of PD. researchgate.net Derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been developed as potential positron emission tomography (PET) probes to image these α-synuclein aggregates in vivo, which is a critical step in developing and monitoring therapies. researchgate.net

Anti-parasite Activity: The efficacy of heterocyclic compounds against parasitic infections has been tested in vivo.

Malaria: In a study using mice infected with Plasmodium berghei, chloroquin-like compounds were assessed for their antimalarial activity. Two compounds, 4c and 4e, significantly prolonged the average survival time of the infected mice. nih.gov

Leishmaniasis and Chagas Disease: While many studies focus on in vitro activity, the development of compounds with potent activity against Leishmania and Trypanosoma cruzi is a key objective. mdpi.comnih.govmdpi.com For example, a pyrimidobenzimidazole derivative (2a) showed excellent activity against Leishmania major promastigotes and amastigotes, and another derivative (3b) was highly active and selective against Toxoplasma gondii cells in vitro, identifying them as promising candidates for further in vivo testing. nih.gov Similarly, 2-phenylbenzothiazole (B1203474) derivatives have been investigated for their trypanocidal properties against T. cruzi. mdpi.com

Pharmacodynamic Biomarker Evaluation in Animal Models

Pharmacodynamic (PD) biomarkers are used in animal models to confirm that a drug is engaging its intended target and eliciting the desired biological response. This is a crucial step in pre-clinical development, linking the drug's mechanism of action to its therapeutic effect.

In studies of crizotinib in a mouse model of myeloproliferative neoplasm (MPN), researchers went beyond simply observing the reduction in disease burden. nih.gov They also performed ex vivo analysis on peripheral blood cells from patients, using intracellular phospho-flow cytometry. This analysis showed that crizotinib could inhibit the phosphorylation of STAT5 in CD71+ mononuclear cells. nih.gov This inhibition of a key downstream effector of the JAK2 pathway serves as a critical PD biomarker, demonstrating that crizotinib was acting on its intended signaling cascade in clinically relevant cells. nih.gov The ability to measure such biomarkers is vital for confirming target engagement and understanding the mechanism behind the observed in vivo efficacy.

Mechanistic Studies at the Molecular and Cellular Level

Understanding the precise molecular and cellular mechanisms by which this compound derivatives exert their effects is paramount for their development as therapeutic agents.

At the molecular level, a primary mechanism is the direct inhibition of key enzymes. This can involve competitive binding at the active site or more complex interactions. For example, N(3)-oxoacyl derivatives of L-2,3-diaminopropanoic acid inactivate glucosamine-6-phosphate synthase through a biphasic process: initial reversible binding followed by an irreversible chemical modification of the enzyme. nih.gov The reaction with a key cysteine residue at the N-terminus of the synthase leads to the formation of a stable covalent bond, permanently disabling the enzyme. nih.gov

In the context of cancer signaling, a key mechanism is the disruption of phosphorylation cascades.

ERK Pathway: Dual-mechanism ERK inhibitors block both the catalytic function of ERK1/2 and, crucially, its activating phosphorylation by MEK1/2. nih.gov This prevents the nuclear translocation of ERK1/2, thereby blocking its access to nuclear substrates, including transcription factors that drive proliferation. nih.gov

STAT Pathway: Derivatives have been shown to inhibit the STAT3 signaling pathway by preventing the tyrosyl phosphorylation of the STAT3 protein. nih.govresearchgate.net This is often achieved by inhibiting an upstream kinase, such as Src. nih.gov The lack of phosphorylation prevents STAT3 dimerization, nuclear translocation, and DNA binding, which in turn downregulates the expression of its target genes. These target genes include critical regulators of cell survival like Mcl-1 and Survivin. nih.gov The resulting decrease in these anti-apoptotic proteins shifts the cellular balance towards apoptosis, a key mechanism for the anti-cancer activity of these compounds. nih.govmdpi.com

For certain anti-parasitic derivatives, the mechanism involves disrupting fundamental cellular processes in the pathogen. For instance, some quinoline-based compounds are thought to act on the parasite's mitochondria, inducing a collapse of the mitochondrial electrochemical membrane potential, which is fatal to the parasite. nih.gov

Ligand-Target Interaction Analysis

The interaction between a ligand, such as a derivative of this compound, and its biological target is fundamental to its pharmacological effect. Preclinical evaluations focus on quantifying the affinity and binding mode of these compounds. For instance, studies on related aminopyridine derivatives involve synthesizing a series of analogues to evaluate their binding affinities at specific targets, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), Janus kinases (JAKs), and Cathepsin L (CTSL). nih.govnih.gov

Structure-activity relationship (SAR) studies are a cornerstone of this analysis. Research has shown that substitutions at various positions on the pyridine ring can significantly enhance biological activities. nih.gov For example, replacing a piperazine (B1678402) ring with a piperidine (B6355638) system in certain molecules led to analogues with retained, high-affinity binding at DAT, with Ki values ranging from 3 to 382 nM. nih.gov Similarly, specific 2-arylaminopyrimidine derivatives have been identified with strong binding affinity to CTSL, a key enzyme in certain pathological processes. nih.gov This systematic modification and testing allow researchers to understand the structural requirements for potent target engagement.

Intracellular Signaling Pathway Modulation

Following target binding, the subsequent modulation of intracellular signaling pathways determines the compound's cellular and physiological effect. Investigations into aminopyrimidine derivatives have demonstrated their ability to act as potent inhibitors of inflammatory pathways. nih.gov For example, a lead compound, A8, was shown to repress the activation of the MAPK, NF-κB, and JAK/STAT signaling pathways. nih.gov

The mechanism of this modulation is often confirmed using techniques like Western blot analysis. Studies have shown that treatment with these derivatives can block the phosphorylation of key signaling proteins such as p-38, p-65, and STATs, effectively halting the downstream signaling cascade that leads to inflammatory responses. nih.gov By inhibiting the activity of enzymes like JAKs, these compounds can achieve significant anti-inflammatory effects, as measured by the reduced expression of cytokines like IL-6 and IL-8 in human bronchial epithelial cells. nih.gov

Hydrogen Bonding Interactions and Their Role in Biological Activity

Hydrogen bonds are critical non-covalent interactions that stabilize the binding of a ligand to its target protein, contributing significantly to binding affinity and specificity. The this compound structure contains hydrogen bond donors (the amine -NH2 group) and acceptors (the nitrogen atom in the pyridine ring and the fluorine atoms), making it capable of forming multiple, stabilizing interactions within a target's binding pocket. chemscene.com

Computational methods, such as density functional theory (DFT), are employed to investigate the dynamics and energetics of these interactions. nih.govresearchgate.net Studies on related 2-aminopyridine (B139424) derivatives show that intermolecular hydrogen bonds are strengthened upon electronic excitation, which can be crucial for biological activity. nih.gov Research on other fluorinated aromatic compounds has explored the properties of various intermolecular hydrogen bonds, including N-H···O and O-H···N, which are fundamental to molecular recognition. mdpi.com The binding energy of these hydrogen bonds can be calculated, with stable O-H···N interactions having calculated binding energies in the range of -10 to -13 kcal/mol, confirming their significant contribution to the stability of a ligand-receptor complex. researchgate.net The strategic placement of hydrogen bond donors and acceptors is a key element in the molecular design of potent and selective inhibitors. mdpi.com

Pre-clinical Metabolic Stability and Biotransformation Studies

For a drug candidate to be successful, it must not only interact effectively with its target but also possess favorable pharmacokinetic properties, including adequate metabolic stability. Good stability is essential for a compound to achieve and maintain therapeutic concentrations in the body. utsouthwestern.edu

In Vitro Metabolic Stability (e.g., Liver Microsome Stability)

The liver is the primary site of drug metabolism, and in vitro systems using liver components are standard for early-stage assessment. utsouthwestern.edu Metabolic stability is commonly evaluated in liver microsomes, which are vesicles of the endoplasmic reticulum that contain key Phase I drug-metabolizing enzymes like the Cytochrome P450 (CYP) family. nih.gov Hepatocytes, or intact liver cells, are also used as they contain both Phase I and Phase II enzymes and better represent the cellular environment. utsouthwestern.edu

In these assays, the test compound is incubated with microsomes or hepatocytes, and samples are analyzed over time by LC-MS/MS to measure the rate at which the parent compound disappears. utsouthwestern.edu This data is used to calculate key parameters like intrinsic clearance (CLint) and half-life (t1/2). For example, studies on various compounds have determined these values across different preclinical species to predict human pharmacokinetics. nih.gov Improving metabolic stability is often a key goal of medicinal chemistry programs; for instance, modifying the structure of certain DAT inhibitors led to piperidine analogues with significantly improved stability in rat liver microsomes compared to earlier versions. nih.gov

Table 1: Example Data from an In Vitro Liver Microsome Stability Assay Note: This table is a representative example based on typical preclinical studies and does not represent data for this compound itself.

Species Intrinsic Clearance (CLint) (µL/min/mg protein) Half-Life (t1/2) (min)
Mouse 115 < 10

Identification of Pre-clinical Metabolites (excluding human data)

Identifying the metabolic products of a drug candidate is crucial for understanding its clearance pathways. High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique used to detect and characterize metabolites formed during in vitro incubations with liver microsomes and hepatocytes. nih.gov

These studies aim to identify sites on the molecule that are susceptible to metabolic transformation. Common metabolic reactions include oxidation, dealkylation, and glucuronidation. nih.gov In studies of complex molecules, a large number of metabolites can be generated. For one particular compound, UNC10201652, two metabolites were detected in human liver microsome incubations, while four were found in mouse and rat systems. nih.gov Across all preclinical species and systems for that compound, a total of 24 different metabolites were characterized. nih.gov

Table 2: Common Types of Preclinical Metabolites Identified in Biotransformation Studies Note: This table lists common metabolic transformations observed for drug candidates in preclinical models.

Metabolite ID Biotransformation Reaction
M1 Oxidation (+16 Da)
M2 De-ethylation (-28 Da)
M3 Glucuronide Conjugation (+176 Da)

Enzymatic Pathways of Biotransformation

Biotransformation typically occurs in two phases. Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, involve oxidation, reduction, or hydrolysis to introduce or expose functional groups. nih.gov Phase II reactions involve conjugation of these groups with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. nih.gov

The specific enzymatic pathway a compound follows can be influenced by its chemical structure. For example, studies on different difluorinated aromatic compounds have shown that a 2,5-difluoroaminobenzene derivative is metabolized mainly through CYP450-catalyzed hydroxylation. nih.gov In contrast, a 2,5-difluoronitrobenzene (B1216864) analogue predominantly undergoes Phase II metabolism via glutathione (B108866) conjugation. nih.gov The critical role of CYP450 enzymes in the clearance of many compounds is often confirmed using broad-spectrum CYP inhibitors like 1-aminobenzotriazole (B112013) (ABT). Pre-treatment of mice with ABT has been shown to dramatically decrease the clearance and increase the exposure of compounds that are CYP substrates, confirming that CYP450 enzymes are the major contributors to their metabolism. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Diversification

The future development of 2-(3,5-Difluoropyridin-2-yl)ethanamine as a lead compound hinges on the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. nih.govacs.org Current synthetic routes can be expanded by incorporating modern, efficient, and versatile methodologies.

Late-Stage Functionalization (LSF): A key unexplored avenue is the application of late-stage functionalization (LSF) techniques. acs.orgnih.gov Instead of building each new derivative from scratch, LSF allows for the direct modification of the core scaffold. One promising LSF approach involves a tandem C–H bond fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.orgescholarship.org This would allow the introduction of a third fluorine atom onto the pyridine (B92270) ring, which could then be substituted by a wide array of nucleophiles (alcohols, amines, thiols) under mild conditions to rapidly generate derivatives with diverse functionalities. nih.govacs.orgresearchgate.net

Transition Metal-Catalyzed C-H Activation: Another powerful strategy is the transition metal-mediated cleavage of C-H bonds. ox.ac.ukyork.ac.ukresearchgate.net This approach could selectively functionalize the C-4 or C-6 positions of the pyridine ring, which are otherwise difficult to modify. Catalytic systems based on palladium, rhodium, or iridium could be employed to introduce new carbon-carbon or carbon-heteroatom bonds, providing access to a vast chemical space previously unattainable. ox.ac.ukresearchgate.net The fluorine substituents are known to influence the regioselectivity of C-H activation, which could be exploited for precise molecular editing. ox.ac.ukyork.ac.uk

Table 1: Potential Synthetic Methodologies for Diversification
MethodologyTarget Site on Pyridine RingPotential Reagents/CatalystsAnticipated Outcome
Late-Stage C-H Fluorination/SNArC-4 or C-6AgF2, followed by various nucleophiles (Nu-H)Introduction of diverse N, O, S, or C-linked substituents. nih.govacs.org
Transition Metal-Catalyzed C-H ActivationC-4 or C-6Pd, Rh, Ir catalysts with directing groupsArylation, alkylation, or alkenylation of the pyridine core. ox.ac.ukresearchgate.net
Photoredox CatalysisVariousVisible light photocatalystsNovel functionalizations under mild conditions. ijarsct.co.in

Exploration of New Biological Targets and Therapeutic Areas

The 2-aminopyridine (B139424) moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a broad spectrum of activities including antibacterial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netnih.govresearchgate.net However, the specific biological targets for this compound remain largely unexplored.

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. Based on the activities of structurally related molecules, several therapeutic areas warrant investigation:

Oncology: 2-Aminopyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 8 (CDK8), a target in colorectal cancer. acs.org Screening against a panel of kinases, including CDK8 and Epidermal Growth Factor Receptor (EGFR), could reveal potential anticancer applications. journaljpri.com

Neuroscience: The aminopyridine structure is known to interact with receptors in the central nervous system. For instance, certain 2-aminopyridines act as σ₂ receptor antagonists, which are targets for tumor therapy and diagnosis. nih.gov Furthermore, fluorinated 4-aminopyridine analogues have been developed for imaging and therapy in multiple sclerosis by targeting potassium channels. grantome.comresearchgate.net Investigating the effect of this compound on these and other neurological targets could open new therapeutic possibilities.

Infectious Diseases: The pyridine scaffold is a privileged structure in the development of antimicrobial agents. researchgate.netnih.gov Derivatives of 2-aminopyridine have shown significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus. nih.govresearchgate.net Systematic screening against a panel of pathogenic bacteria and fungi is a logical next step. Fluorinated compounds, in particular, have demonstrated potent antitubercular activity. plos.org

Advanced Computational Approaches for Rational Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by providing insights into molecular interactions and predicting biological activity. For this compound, these approaches can guide the synthesis of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical correlation between the chemical structure of the derivatives and their biological activity. nih.govnih.govbpasjournals.com By generating a library of virtual compounds with modifications to the pyridine ring or ethanamine side chain, QSAR models can predict their activity and help prioritize the synthesis of the most promising candidates. Descriptors such as electronic properties (influenced by the fluorine atoms), steric factors, and hydrophobicity would be key parameters in building a robust model. nih.gov

Molecular Docking: Once a potential biological target is identified (e.g., a specific kinase or receptor), molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives within the target's active site. journaljpri.comnih.govjournaljpri.comnih.gov This provides a structural basis for the observed activity and allows for the rational design of new derivatives with improved interactions. For example, docking studies could reveal whether the fluorine atoms form favorable interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the binding pocket, guiding further fluorination strategies. journaljpri.com

Table 2: Proposed Computational Design Workflow
Computational MethodObjectiveInput DataExpected Output
Molecular DockingIdentify potential binding modes and design analogues with improved affinity. nih.govjournaljpri.com3D structure of biological target; 3D structures of ligands.Binding poses, scoring functions (binding affinity), key interactions.
QSAR AnalysisPredict biological activity of unsynthesized analogues. nih.govnih.govA series of synthesized analogues with measured biological activity.A predictive model correlating structural descriptors with activity.
ADMET PredictionEvaluate drug-likeness and pharmacokinetic properties in silico.Chemical structures of lead compounds.Prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are essential. nih.gov

The development of robust synthetic methodologies, as discussed in section 7.1, is a prerequisite for creating a combinatorial library. By combining a set of diverse building blocks that can be attached to the core scaffold (e.g., at the amine or on the pyridine ring), a large number of distinct compounds can be synthesized in parallel. nih.gov The pyridine scaffold is well-suited for such approaches, and strategies for creating libraries of fused-pyridine heterocycles have been developed. acs.org

Once a library is generated, HTS can be employed to rapidly screen thousands of compounds against a specific biological target or in a cell-based assay. This allows for the rapid identification of "hits"—compounds that show desired activity. These hits can then be further optimized using the rational design principles outlined in section 7.3.

Investigation into Prodrug Strategies utilizing the Ethanamine Moiety

The primary amine of the ethanamine moiety is a key functional group that can be leveraged for prodrug design. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body, often to overcome issues like poor membrane penetration, rapid metabolism, or low solubility. nih.govsemanticscholar.orgmdpi.comdntb.gov.ua The ionizable nature of the primary amine can limit passive diffusion across biological membranes, such as the blood-brain barrier.

Several prodrug strategies could be explored for the ethanamine group:

N-Acylation: Forming an amide or carbamate by acylating the primary amine is a common approach. nih.gov While simple amides are often too stable, specialized N-acyl derivatives can be designed to be cleaved by enzymes like esterases, releasing the parent amine. nih.govresearchgate.net

N-Mannich Bases: The formation of N-Mannich bases can suppress the pKa of the amine, leading to a higher proportion of the unionized form at physiological pH, which can enhance absorption. nih.gov These are designed to be labile and release the parent amine under specific conditions.

β-aminoketones: Derivatizing the amine into a β-aminoketone creates a prodrug that is stable in acidic conditions but cleaves via a retro-Michael reaction at neutral or basic pH to release the active amine. nih.gov

These strategies could significantly improve the pharmacokinetic profile of lead compounds derived from this compound, enhancing their potential as therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.